molecular formula C8H5Cl3F2O B1404468 2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene CAS No. 1404195-01-2

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene

Cat. No. B1404468
CAS RN: 1404195-01-2
M. Wt: 261.5 g/mol
InChI Key: KJQFWISDOBTJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene, commonly referred to as DFMTB, is a versatile and powerful organic compound with a wide range of applications in scientific research. DFMTB is a halogenated aromatic compound composed of two fluorine atoms, a methyl group, and a trichloromethoxy group. It is a colorless solid with a molar mass of 246.8 g/mol and a boiling point of 176 °C. DFMTB is widely used in organic synthesis, as a reagent for the synthesis of various compounds, and as a catalyst in various chemical reactions.

Mechanism Of Action

DFMTB is a versatile and powerful organic compound with a wide range of applications in scientific research. It acts as a catalyst in various reactions, and as a reagent in the synthesis of various compounds. It is also used as a starting material for the synthesis of various heterocyclic compounds. In addition, DFMTB can act as a Lewis acid, and can be used to catalyze the formation of various types of bonds, such as C–C and C–O bonds.
Biochemical and Physiological Effects
DFMTB is a versatile and powerful organic compound with a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics, and has been shown to have a variety of biochemical and physiological effects. DFMTB has been shown to inhibit the growth of certain bacteria and fungi, and has been shown to have anti-inflammatory, anti-fungal, and anti-viral properties. Additionally, DFMTB has been shown to have a variety of other biochemical and physiological effects, including antioxidant, anti-cancer, and anti-allergenic activities.

Advantages And Limitations For Lab Experiments

The use of DFMTB in laboratory experiments has a number of advantages and limitations. One of the major advantages is the high yields that can be achieved when using DFMTB as a reagent or catalyst in various reactions. Additionally, DFMTB is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. However, DFMTB is a highly reactive compound, and care must be taken when handling and storing it. Additionally, DFMTB is a toxic compound, and should be handled with caution.

Future Directions

There are a number of potential future directions that can be explored with DFMTB. One potential direction is the development of new synthetic methods for the synthesis of various compounds using DFMTB as a reagent or catalyst. Additionally, further research could be conducted on the biochemical and physiological effects of DFMTB, as well as its potential applications in the pharmaceutical industry. Additionally, further research could be conducted on the potential uses of DFMTB in the development of new materials, such as polymers and nanomaterials. Finally, further research could be conducted on the potential uses of DFMTB in the development of new catalysts for various chemical reactions.

Scientific Research Applications

DFMTB has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as organosilicon compounds, and as a catalyst in various chemical reactions. It is also used as a starting material for the synthesis of various heterocyclic compounds, such as benzimidazoles and pyridazines. Additionally, DFMTB has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics.

properties

IUPAC Name

2,3-difluoro-1-methyl-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2O/c1-4-2-3-5(7(13)6(4)12)14-8(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQFWISDOBTJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC(Cl)(Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-1-methyl-4-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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